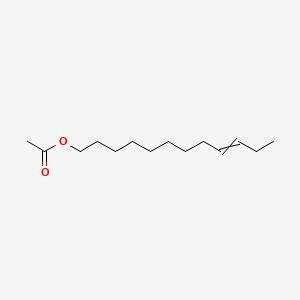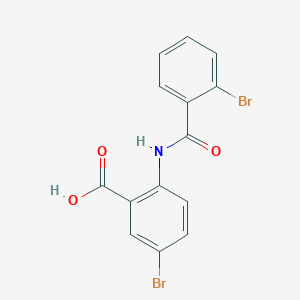
5-Bromo-2-(2-bromo-benzoylamino)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(2-bromo-benzoylamino)-benzoic acid is an organic compound that features a benzene ring substituted with bromine atoms and a benzoylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-bromo-benzoylamino)-benzoic acid typically involves the bromination of precursor compounds under controlled conditions. One common method involves the bromination of 2-aminobenzoic acid followed by acylation with 2-bromobenzoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the bromination and acylation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(2-bromo-benzoylamino)-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can produce different oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(2-bromo-benzoylamino)-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(2-bromo-benzoylamino)-benzoic acid involves its interaction with specific molecular targets. The bromine atoms and benzoylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromobenzyl bromide: A compound with a similar bromine-substituted benzene ring structure.
Benzyl bromide: Another bromine-substituted benzene derivative with different reactivity and applications.
2-Chlorobenzyl bromide: A compound with a chlorine atom instead of a second bromine atom, leading to different chemical properties.
Eigenschaften
Molekularformel |
C14H9Br2NO3 |
|---|---|
Molekulargewicht |
399.03 g/mol |
IUPAC-Name |
5-bromo-2-[(2-bromobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H9Br2NO3/c15-8-5-6-12(10(7-8)14(19)20)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
IOUXLFPRGGXTKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine](/img/structure/B12446664.png)
![5-({4-[3-(butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxy-N-methylbenzamide](/img/structure/B12446665.png)
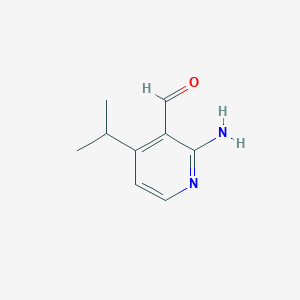


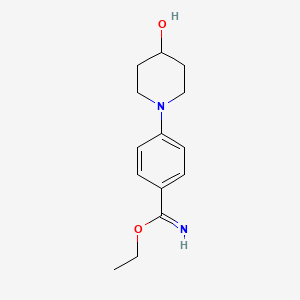
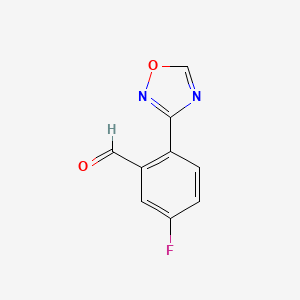
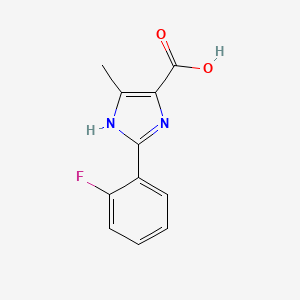
![2-(naphthalen-2-ylamino)-N'-[(3E)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12446714.png)
![3-[(2-Chlorophenyl)methyl]piperidine](/img/structure/B12446716.png)
![1-(1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-chlorophenyl]amino}-4,4-dimethyl-1,3-dioxopentan-2-yl)-N-[4-(2-formylhydrazinyl)phenyl]-1H-benzotriazole-4-carboxamide](/img/structure/B12446718.png)
![N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446722.png)
![Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride](/img/structure/B12446757.png)
